2-Butanone, 4-(3-methyl-1H-indol-2-yl)-

Bioactivity profiling Structure-activity relationship Chemical procurement

Procure 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- (CAS 91956-44-4) as a research-grade building block for internal SAR exploration. With no published IC50, Ki, or ADME data, this indole derivative is a unique blank-slate scaffold for de novo target screening. To minimize variability, source all analogs—including 4-(1H-indol-2-yl)butan-2-one and 4-(1-methyl-1H-indol-3-yl)butan-2-one—from a single batch-consistent supplier. Immediate quotation available.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 91956-44-4
Cat. No. B3361439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 4-(3-methyl-1H-indol-2-yl)-
CAS91956-44-4
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)CCC(=O)C
InChIInChI=1S/C13H15NO/c1-9(15)7-8-12-10(2)11-5-3-4-6-13(11)14-12/h3-6,14H,7-8H2,1-2H3
InChIKeyKETDJZDXONKARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butanone, 4-(3-methyl-1H-indol-2-yl)- (CAS 91956-44-4): Chemical Identity and Procurement Baseline


2-Butanone, 4-(3-methyl-1H-indol-2-yl)-, also known as 4-(3-methyl-1H-indol-2-yl)butan-2-one, is a synthetic indole derivative with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol [1]. The compound features a 3-methylindole moiety linked at the 2-position to a butan-2-one side chain via an ethyl bridge. It is listed in the CAS Common Chemistry registry and is primarily offered by chemical suppliers as a research-grade building block or synthetic intermediate [1]. However, a comprehensive search of primary research papers, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem) reveals a striking absence of quantitative biological, pharmacological, or performance data for this specific compound. No peer-reviewed studies reporting IC50, Ki, EC50, or other activity metrics were identified, and no patents were found in which this compound is explicitly claimed or exemplified with comparative data. Consequently, a traditional evidence-based differentiation guide cannot be constructed at this time.

Why Generic Substitution Fails for 4-(3-Methyl-1H-indol-2-yl)butan-2-one (91956-44-4): The Evidence Gap


In the absence of published comparative pharmacological or performance data, generic substitution cannot be assessed for 2-butanone, 4-(3-methyl-1H-indol-2-yl)-. Unlike well-characterized indole-based pharmacophores (e.g., certain kinase inhibitors or IDO1 inhibitors) where minor structural changes can dramatically alter target affinity, selectivity, and ADME properties, no such structure-activity relationship (SAR) information exists in the public domain for this compound [1]. The 3-methyl substitution pattern on the indole ring and the specific attachment of the butanone side chain at the 2-position may theoretically influence chemical reactivity, conformational flexibility, or biological interactions relative to regioisomers or chain-length variants, but without quantitative data, any claim of differentiation would be speculative. Researchers and procurement specialists should therefore exercise caution: assuming functional equivalence between this compound and other indole-butanone derivatives without experimental validation is not scientifically justified. The following section underscores the critical importance of requesting or generating comparative data before committing to the use of this compound in any research or industrial application.

Quantitative Differentiation Evidence for 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- (91956-44-4): A Critical Appraisal


Absence of Public Quantitative Bioactivity Data Precludes Direct Comparator Analysis

A systematic search of ChEMBL, BindingDB, PubChem, and the patent literature returned zero quantitative bioactivity records (IC50, Ki, EC50, Kd) for 2-butanone, 4-(3-methyl-1H-indol-2-yl)- [1]. In contrast, closely related indole-butanone regioisomers such as 4-(1H-indol-3-yl)butan-2-one and 4-(1-methyl-1H-indol-3-yl)butan-2-one have been studied in various biological contexts, though head-to-head comparisons are not available . Without any experimental data for the target compound, no differential claim—whether potency, selectivity, or physicochemical advantage—can be quantitatively supported. Any procurement decision based on implied superiority over analogs would lack scientific foundation.

Bioactivity profiling Structure-activity relationship Chemical procurement

Single Crystal Structure or Physicochemical Fingerprint Data Are Not Publicly Available for Quality Benchmarking

No X-ray crystal structure, experimental partition coefficient (logP), aqueous solubility, or melting point data were found in the public domain for 2-butanone, 4-(3-methyl-1H-indol-2-yl)- [1]. The only available properties are predicted values: a calculated logP of approximately 2.8–3.2 (predicted by fragment-based methods) and a topological polar surface area (TPSA) of approximately 29 Ų [2]. In contrast, the regioisomer 4-(1H-indol-2-yl)butan-2-one (CAS 87489-84-7) has a reported experimental melting point of 120 °C and a predicted boiling point of 356 °C, providing at least minimal quality benchmarking capability . The absence of experimental physicochemical constants for the target compound means that identity verification, purity assessment, and formulation development must rely entirely on supplier certificates of analysis, with no independent reference data for cross-validation.

Crystallography Physicochemical properties Quality control

Patent Landscape Analysis Reveals No Exemplified Role for This Specific Compound

A search of patent databases (Google Patents, WIPO Patentscope, USPTO) for '4-(3-methyl-1H-indol-2-yl)butan-2-one' or CAS 91956-44-4 as a specifically claimed or exemplified compound returned no results [1]. By comparison, numerous indole-butanone derivatives with alternative substitution patterns (e.g., 4-(5-bromo-1H-indol-2-yl)butan-2-one, 4-(1-methyl-1H-indol-3-yl)butan-2-one) appear as exemplified intermediates or active compounds in patent filings related to kinase inhibition, IDO1 modulation, and antiviral activity [2]. This suggests that the specific 3-methyl-2-substituted butanone configuration has either not been explored in patentable inventions or was found to lack sufficient activity to warrant explicit claiming. For procurement decisions, this has implications for intellectual property risk assessment and for the likelihood that the compound has undergone any rigorous biological evaluation.

Patent landscaping Pharmaceutical intermediates Freedom to operate

Appropriate Use Scenarios for 2-Butanone, 4-(3-methyl-1H-indol-2-yl)- (91956-44-4) Given Current Data Limitations


Internal Exploratory SAR: Systematic Comparison with Regioisomeric Indole-Butanone Analogs

The most scientifically justified use of 2-butanone, 4-(3-methyl-1H-indol-2-yl)- at present is as a test article in an internal exploratory structure-activity relationship (SAR) study. Because no public quantitative data exist for this compound [1], any research group that procures it should plan to generate primary data—potency, selectivity, and ADME—in parallel with its closest regioisomers (e.g., 4-(1H-indol-2-yl)butan-2-one, 4-(1H-indol-3-yl)butan-2-one, and 4-(1-methyl-1H-indol-3-yl)butan-2-one) . Only through such controlled, head-to-head experiments can the effect of the 3-methyl-2-substitution pattern on biological activity be determined. Procuring all analogs from a single supplier with consistent purity specifications is essential to minimize batch-to-batch variability.

Synthetic Methodology Development: Evaluating Reactivity of the 2-Butanone Side Chain

The compound may serve as a substrate for synthetic methodology studies focused on the butanone moiety. The ketone group can undergo reductive amination, Grignard addition, or enolate alkylation, and the indole NH may participate in N-functionalization reactions. Researchers developing novel catalytic transformations could employ this compound as a model substrate, provided they characterize reaction outcomes quantitatively (yield, selectivity, scope). Comparison with other indole-butanone substrates would help establish whether the 3-methyl group exerts a steric or electronic influence on reaction rates or regioselectivity [1].

Computational Chemistry: Molecular Docking and Pharmacophore Model Building

In the absence of experimental bioactivity data, computational approaches such as molecular docking, molecular dynamics simulations, and pharmacophore modeling can generate hypotheses about the compound's potential interactions with biological targets. The 3-methyl-2-substituted indole scaffold may be docked into publically available crystal structures of indole-binding proteins (e.g., IDO1, VEGFR-2, serotonin receptors) and compared against docking scores of known ligands [1]. These in silico predictions, while not a substitute for experimental validation, can help prioritize the compound for subsequent wet-lab screening or rule out unpromising targets, thereby guiding procurement decisions.

Quote Request

Request a Quote for 2-Butanone, 4-(3-methyl-1H-indol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.